6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is an organic compound with a molecular formula of C13H15BrO3. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a keto group at the sixth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid typically involves the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination to introduce a bromine atom at the meta position relative to the methyl group.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the ketone.
Chain Extension: The ketone undergoes a chain extension reaction with ethyl acetoacetate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromo-4-methylphenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the chain.
6-(3-Bromo-4-methylphenyl)-6-oxopentanoic acid: Similar structure with one less carbon in the chain.
6-(3-Bromo-4-methylphenyl)-6-oxohexanoate: The ester derivative of the original compound.
Uniqueness
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the keto group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-9-6-7-10(8-11(9)14)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSZAEHWDVNMOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645380 |
Source
|
Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-19-6 |
Source
|
Record name | 3-Bromo-4-methyl-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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